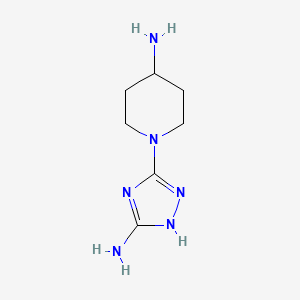
1-(5-Amino-1H-1,2,4-triazol-3-YL)piperidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Amino-1H-1,2,4-triazol-3-YL)piperidin-4-amine is a compound that belongs to the class of 1,2,4-triazoles, which are known for their wide range of pharmacological activities.
Méthodes De Préparation
The synthesis of 1-(5-Amino-1H-1,2,4-triazol-3-YL)piperidin-4-amine can be achieved through several synthetic routes. One common method involves the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides using succinic anhydride, aminoguanidine hydrochloride, and a variety of amines . The choice of pathway and sequence of reagent introduction depends on the nucleophilicity of the amine. The first pathway starts with the preparation of N-guanidinosuccinimide, which then reacts with amines under microwave irradiation to afford the desired product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-(5-Amino-1H-1,2,4-triazol-3-YL)piperidin-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can lead to the formation of amines or other reduced derivatives .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of bioactive triazole-fused heterocycles . In biology and medicine, it has been reported to possess antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties . Additionally, it is a potent inhibitor of kinases, lysine-specific demethylase 1, and acidic mammalian chitinase . In the industry, it is used in the development of new pharmaceuticals and agrochemicals .
Mécanisme D'action
The mechanism of action of 1-(5-Amino-1H-1,2,4-triazol-3-YL)piperidin-4-amine involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of various enzymes, including kinases and lysine-specific demethylase 1 . By inhibiting these enzymes, the compound can modulate various biological processes, leading to its therapeutic effects. The exact molecular pathways involved depend on the specific application and target enzyme .
Comparaison Avec Des Composés Similaires
1-(5-Amino-1H-1,2,4-triazol-3-YL)piperidin-4-amine can be compared with other similar compounds such as 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides . These compounds share similar structural features and pharmacological activities but differ in their specific applications and potency. The uniqueness of this compound lies in its specific inhibitory effects on certain enzymes and its potential for use in a wide range of therapeutic applications .
Propriétés
Formule moléculaire |
C7H14N6 |
|---|---|
Poids moléculaire |
182.23 g/mol |
Nom IUPAC |
1-(5-amino-1H-1,2,4-triazol-3-yl)piperidin-4-amine |
InChI |
InChI=1S/C7H14N6/c8-5-1-3-13(4-2-5)7-10-6(9)11-12-7/h5H,1-4,8H2,(H3,9,10,11,12) |
Clé InChI |
DMZDAKKVYLUROQ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1N)C2=NNC(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


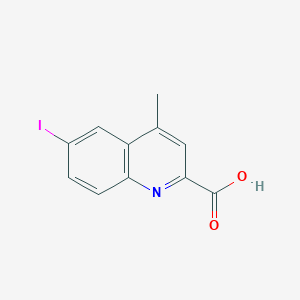


![2-{[(4-Chloro-3-fluorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13240999.png)

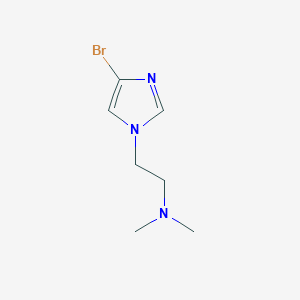

![3-Oxo-2-[3-(trifluoromethyl)phenyl]butanenitrile](/img/structure/B13241016.png)
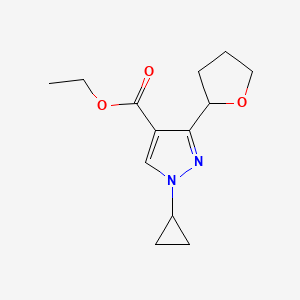
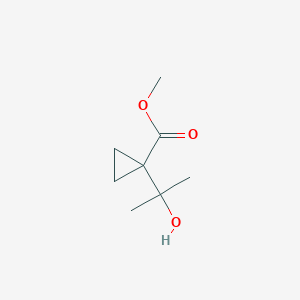

![{6,8,8-Trimethyl-1-oxaspiro[4.4]nonan-2-yl}methanol](/img/structure/B13241035.png)
![3-{[(2-Methoxyethyl)amino]methyl}phenol](/img/structure/B13241049.png)
![(Cyclopropylmethyl)[(1-ethylpyrrolidin-2-yl)methyl]amine](/img/structure/B13241054.png)
